molecular formula C7H12BrN3 B2661779 (1-Azido-2-bromoethyl)cyclopentane CAS No. 2445791-41-1

(1-Azido-2-bromoethyl)cyclopentane

Cat. No.: B2661779
CAS No.: 2445791-41-1
M. Wt: 218.098
InChI Key: DRJHUJNRRICOFB-UHFFFAOYSA-N
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Description

(1-Azido-2-bromoethyl)cyclopentane is a useful research compound. Its molecular formula is C7H12BrN3 and its molecular weight is 218.098. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Catalysis

A significant area of research involves the development of novel synthetic routes to access complex molecules. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, known as the Click reaction, has been a cornerstone in constructing triazole rings efficiently. This methodology has been applied to solid-phase peptide synthesis, showcasing the versatility of azide-functionalized compounds in conjugation reactions and the synthesis of peptide derivatives (Tornøe, Christensen, & Meldal, 2002). Similarly, palladium-catalyzed processes for cross-coupling reactions have utilized cyclopentane derivatives, highlighting the importance of cyclopentane moieties in constructing complex molecular architectures (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).

Ring Expansion and Azidation Techniques

Research into the development of safer and more efficient reagents for azidation reveals the importance of azides in synthetic chemistry. For instance, cyclic hypervalent iodine reagents have been studied for their applications in azidation and ring expansion, offering a safer alternative to traditional azidation reagents. These studies demonstrate the utility of azides in accessing a variety of cyclic compounds and expanding rings, which is crucial for synthesizing novel organic molecules (Alazet, Preindl, Simonet-Davin, Nicolai, Nanchen, Meyer, & Waser, 2018).

Fundamental Research in Cyclopentane Chemistry

The study and manipulation of cyclopentane derivatives, such as exploring their reactivity or using them as intermediates in synthetic routes, form a core part of research into small ring systems. This research has implications for the synthesis of natural products, pharmaceuticals, and materials. For example, studies on the rearrangement and cyclization of cyclopentane-1,3-diyl radical cations generated by electron transfer offer insights into the mechanisms of ring formation and transformation, which are crucial for developing new synthetic methodologies (Adam & Heidenfelder, 2010).

Properties

IUPAC Name

(1-azido-2-bromoethyl)cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHUJNRRICOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CBr)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.